

SSR128129E discovery and development

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SSR128129E

Cat. No.: S548012

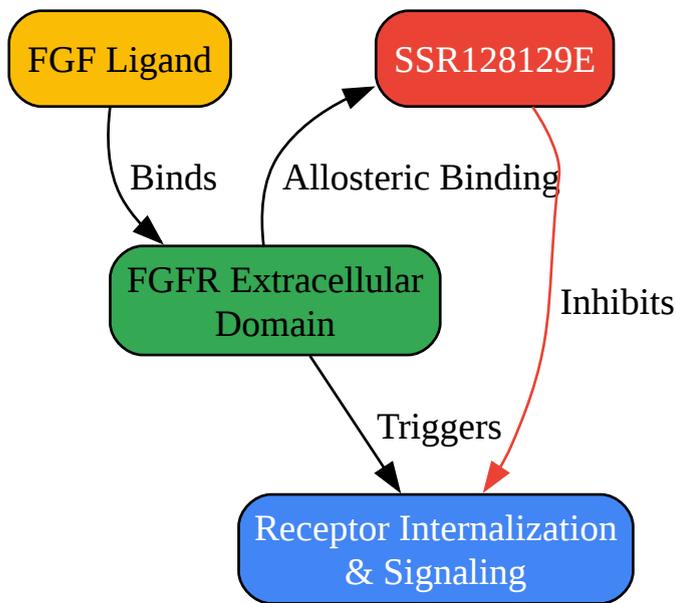
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Core Mechanism of Action

SSR128129E functions as a **multi-FGFR antagonist** with a distinct **allosteric mechanism** [1] [2]. Its key characteristics are summarized below:

Feature	Description
Target	Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1-4 [3].
Binding Site	Extracellular domain of FGFR [1] [4].
Mechanism	Allosteric inhibition; does not compete with FGF for binding [1] [4].
Primary Effect	Inhibits FGF-induced FGFR internalization and downstream signaling [1].
Key Pathways	Modulates signaling through the ERK pathway [5].

The following diagram illustrates the allosteric inhibition mechanism:



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SSR binding induces a conformational change in the FGFR extracellular domain, which suppresses FGF-driven signaling linked to receptor internalization without blocking the FGF binding site itself [1] [6].

Preclinical Evidence and Therapeutic Potential

Preclinical studies demonstrate that **SSR128129E** has efficacy in several disease models, primarily through inhibiting FGFR signaling involved in cell proliferation, angiogenesis, and differentiation.

Disease Area	Model	Observed Effect	Key Findings
Oncology	Glioblastoma (U87) xenografts [4]	Radiosensitization & tumor growth inhibition	SSR treatment prior to irradiation significantly increased survival; enhanced effectiveness of radiotherapy [4].
	Lewis Lung Carcinoma [7]	Inhibition of tumor growth & angiogenesis	Reduced tumor vascularity and decreased recruitment of bone marrow-derived endothelial progenitor cells (EPCs) to tumors [7].

Disease Area	Model	Observed Effect	Key Findings
	Various tumor models [3]	Inhibition of primary tumors & metastasis	Orally administered SSR (30 mg/kg) inhibited growth of anti-VEGFR2-refractory and sensitive tumors [3].
Metabolic Disease	Diet-induced obesity in mice [5]	Reduced fat accumulation	SSR (30 mg/kg/day) suppressed adipogenesis, reducing body weight gain and fat content [5].
Other Conditions	Arthritis mouse model [3]	Reduced disease severity	Inhibited angiogenesis, inflammation, and bone resorption [3].
	Atherosclerosis & vein graft models [3]	Inhibited disease progression	Showed beneficial effects in vascular disease models [3].

Experimental Protocols from Key Studies

Here are the methodologies from pivotal experiments for reference in designing your own research.

Cell Proliferation Assay (In Vitro)

- **Cell Lines:** Typically used endothelial cells (ECs) or tumor cell lines like porcine aortic endothelial (PAE) cells or Panc02 [3].
- **Procedure:**
 - Culture and starve cells in medium with 0.2% FBS for 16 hours.
 - Seed cells at 4,000 cells/well in 96-well plates.
 - Expose cells to mitogens (e.g., FGF2) and/or **SSR128129E** for 72 hours.
 - Assess cell proliferation using a kit like CellTiter 96 AQueous One Solution, measuring absorbance at 490nm [3].

In Vivo Efficacy Study (Example: Glioblastoma)

- **Animal Model:** Mice with orthotopic U87 glioblastoma xenografts [4].
- **Dosing:** Administer **SSR128129E** via oral gavage at 30 mg/kg [4].

- **Experimental Groups:** Include vehicle control, SSR alone, radiation alone, and SSR + radiation combination groups.
- **Endpoint Analysis:** Monitor tumor growth and animal survival. For radiation studies, treat mice with SSR prior to localized irradiation [4].

Kinase Binding Assay (SPA)

- **Technique:** Scintillation Proximity Assay (SPA) for ¹²⁵I-FGF-2 binding [3].
- **Setup:**
 - Use 96-well plates coated with 0.1% gelatin.
 - Incubate SPA beads coated with protein A (0.5 mg/assay) with soluble FGFR receptor (e.g., FGFR1-IIIcβ-Fc chimera at 5 ng/assay).
 - Add ¹²⁵I-FGF-2 radioligand. Unlabeled FGF-2 (20 ng/assay) determines non-specific binding.
 - Measure compound inhibition by adding **SSR128129E** and quantifying bound radioactivity [3].

Significance and Development Context

SSR128129E represents an innovative approach in kinase inhibitor development. Most kinase inhibitors target the intracellular ATP-binding pocket, but SSR proves that **orally active, small-molecule drugs can effectively target extracellular receptor domains via allosteric mechanisms** [2]. This opens new avenues for drug discovery against RTKs and may help overcome resistance to orthosteric inhibitors [8].

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To cite this document: Smolecule. [SSR128129E discovery and development]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548012#ssr128129e-discovery-and-development]

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